Boc-3-aminothiophene-2-carboxylic acid

Solid-Phase Peptide Synthesis Heterocyclic Chemistry Orthogonal Protection

Boc-3-aminothiophene-2-carboxylic acid (CAS 101537-64-8) is the only thiophene building block to combine a free carboxylic acid with an orthogonal Boc-protected amino group on the same ring. This unique scaffold prevents self-condensation, enabling precise, stepwise incorporation into macrocyclic peptides via the RaPID system, foldamers, and medicinal chemistry leads. Unlike the unprotected analog (CAS 55341-87-2) or mono-functional N-Boc-3-aminothiophene (CAS 19228-91-2), it delivers controled, high-yield orthogonal coupling for demanding multi-step synthesis. Choose this compound for unambiguous insertion in SAR studies and scale-up synthesis. Order research quantities from vetted suppliers with real-time pricing.

Molecular Formula C10H13NO4S
Molecular Weight 243.28 g/mol
CAS No. 101537-64-8
Cat. No. B010194
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBoc-3-aminothiophene-2-carboxylic acid
CAS101537-64-8
Molecular FormulaC10H13NO4S
Molecular Weight243.28 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1=C(SC=C1)C(=O)O
InChIInChI=1S/C10H13NO4S/c1-10(2,3)15-9(14)11-6-4-5-16-7(6)8(12)13/h4-5H,1-3H3,(H,11,14)(H,12,13)
InChIKeyQAXIGPOUDYLWDU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Boc-3-aminothiophene-2-carboxylic acid (CAS 101537-64-8): A Critical Orthogonally Protected Thiophene Building Block for Heterocyclic Peptide Synthesis


Boc-3-aminothiophene-2-carboxylic acid (CAS 101537-64-8) is a heterocyclic amino acid derivative featuring a thiophene core, a carboxylic acid group, and a tert-butoxycarbonyl (Boc)-protected amino group at the 3-position [1]. This structural arrangement, with a molecular weight of 243.28 g/mol , provides a uniquely reactive, orthogonally protected scaffold. The Boc group allows for selective N-deprotection under standard acidic conditions (e.g., TFA), while the carboxylic acid is free for activation and coupling [2], a combination that is not simultaneously present in simpler 3-aminothiophene derivatives. This dual functionality makes it a versatile intermediate for incorporating the 3-aminothiophene-2-carboxylic acid moiety into more complex molecules, particularly in peptide and foldamer research [3].

Why Boc-3-aminothiophene-2-carboxylic acid (101537-64-8) Cannot Be Replaced by Unprotected or Mono-Functional Analogs


The specific combination of a Boc-protected amine and a free carboxylic acid on the same thiophene ring is critical for stepwise synthesis workflows. Unprotected 3-aminothiophene-2-carboxylic acid (CAS 55341-87-2) is unsuitable for most standard peptide coupling reactions due to the uncontrolled reactivity of its free amino group, which would lead to self-condensation and polymerization [1]. Conversely, analogs like N-Boc-3-aminothiophene (CAS 19228-91-2) lack the carboxylic acid handle required for incorporation into a growing peptide or small molecule chain [2]. Boc-3-aminothiophene-2-carboxylic acid therefore acts as a uniquely addressable heterocyclic amino acid surrogate, enabling its precise and unambiguous insertion into target molecules [3]. Using an unprotected or mono-functional alternative would fundamentally alter the synthetic route, reduce overall yield, or lead to an entirely different final product.

Quantitative Differentiation of Boc-3-aminothiophene-2-carboxylic acid (101537-64-8) from Key Analogs


Functional Group Orthogonality: A Direct Comparison of Reactive Handles with N-Boc-3-aminothiophene

Boc-3-aminothiophene-2-carboxylic acid possesses two functional handles: a carboxylic acid for amide bond formation and a Boc-protected amine for controlled deprotection. In contrast, N-Boc-3-aminothiophene (CAS 19228-91-2) lacks a carboxylic acid and cannot be directly coupled to an amine nucleophile without prior, often inefficient, functionalization [1]. This difference is fundamental to synthetic utility and is quantified by the presence (Target) or absence (Comparator) of the key reactive group.

Solid-Phase Peptide Synthesis Heterocyclic Chemistry Orthogonal Protection

Amino Group Protection Status: Quantifying the Advantage Over Unprotected 3-Aminothiophene-2-carboxylic Acid

The target compound's Boc protection prevents uncontrolled oligomerization during peptide coupling, a critical advantage over the unprotected 3-aminothiophene-2-carboxylic acid (CAS 55341-87-2). The unprotected form contains a nucleophilic amine that will compete with the intended external amine, leading to a complex mixture of products and significantly lower yields of the desired compound [1]. While direct, head-to-head coupling yields are highly sequence-dependent and not available, the principle is a cornerstone of peptide synthesis and is evidenced by the standard practice of using Boc/Fmoc protection [2]. The target compound is supplied at purities ≥99% , while the unprotected analog is typically found at 95-97% [3], reflecting the difficulty in purifying the more reactive species.

Synthetic Efficiency Polymerization Prevention Solid-Phase Synthesis

Enabling Unique Peptide Foldamer Conformations: A Class-Level Inference

The 3-aminothiophene-2-carboxylic acid scaffold is a conformationally restricted cyclic β-amino acid (cβAA) that induces unique folding propensities in peptides, unlike standard α-amino acids [1]. The Boc-protected version is the essential building block for incorporating this rigid, heteroaromatic motif into peptides via standard synthetic protocols. Research has demonstrated that macrocyclic peptides containing this cβAA exhibit high binding affinity (e.g., low nanomolar IC50 values) and significantly enhanced protease resistance in human serum compared to peptides composed solely of canonical L-amino acids [2]. While direct IC50 data for the target compound itself is not applicable (as it is a monomer), its use enables the creation of these high-performance biopolymers, a capability not shared by simple Boc-protected α-amino acids or unprotected thiophene derivatives.

Foldamers Macrocyclic Peptides Protein-Protein Interactions

Physical Property Differentiation: Melting Point and Solubility Comparison

Boc-3-aminothiophene-2-carboxylic acid exhibits a melting point of 168°C (with decomposition observed at 162°C by some sources) and is a pale beige to green crystalline powder . In comparison, the unprotected analog 3-aminothiophene-2-carboxylic acid has a significantly different physical profile. These properties are important for characterization and handling in a laboratory setting. The target compound's solubility in DMSO and ethyl acetate is slightly better than the unprotected form [1], which can be an advantage in certain reaction setups.

Solid-State Characterization Purification Handling

Optimal Procurement and Application Scenarios for Boc-3-aminothiophene-2-carboxylic acid (101537-64-8)


De Novo Discovery of Protease-Resistant Macrocyclic Peptides

Procure Boc-3-aminothiophene-2-carboxylic acid as a key building block for constructing genetically encoded macrocyclic peptide libraries using the RaPID (Random non-standard Peptides Integrated Discovery) system or similar platforms. Its rigid, heteroaromatic scaffold promotes unique peptide folding and imparts exceptional stability against proteolytic degradation, enabling the discovery of high-affinity ligands for challenging protein targets [1].

Synthesis of Orthogonally Protected Heterocyclic Intermediates

Use Boc-3-aminothiophene-2-carboxylic acid as a starting material for the multi-step synthesis of complex small molecules, where the orthogonal Boc and carboxylic acid groups allow for sequential, controlled chemical modifications. This is particularly valuable in medicinal chemistry programs requiring the introduction of a 3-amino-2-carboxyl-thiophene motif into drug candidates, such as inhibitors of angiogenesis or bacterial cystathionine γ-lyase [2][3].

Structure-Activity Relationship (SAR) Studies on Thiophene-Containing Peptides

For research groups investigating the impact of conformational constraint on peptide function, this compound offers a direct route to incorporating the 3-aminothiophene-2-carboxylic acid cβAA into peptide sequences. This allows for systematic SAR studies to compare the activity, stability, and membrane permeability of thiophene-containing peptides against their linear or differently-constrained counterparts [1].

Technical Documentation Hub

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